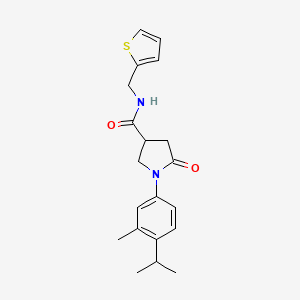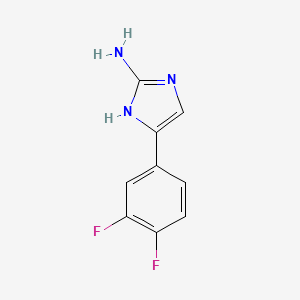
1-(4-((1-(4-メトキシフェニル)-1H-テトラゾール-5-イル)メチル)ピペラジン-1-イル)-2-フェニルエタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone is a unique chemical compound characterized by its complex structure that includes a tetrazole ring and piperazine backbone
科学的研究の応用
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone is utilized in numerous scientific domains:
Chemistry
: Used as a building block in organic synthesis and catalyst design.
Biology
: Explored for its potential biological activities, including antimicrobial and antifungal properties.
Medicine
: Investigated for its potential as a pharmacophore in drug design, targeting receptors such as serotonin and dopamine.
Industry
: Utilized in the development of specialty chemicals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions Synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps. The initial step often includes the preparation of intermediate compounds such as 1-(4-methoxyphenyl)-1H-tetrazole, which is then subjected to a reaction with piperazine. This is followed by further chemical manipulations to achieve the final product. Typical conditions may involve solvent mediums like dimethylformamide (DMF) and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods For industrial-scale production, methods such as continuous flow chemistry may be employed to ensure efficiency and scalability. Techniques involving the use of advanced reactors and automation can enhance the yield and purity of the compound while maintaining reaction conditions such as temperature and pressure precisely.
化学反応の分析
Types of Reactions It Undergoes 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone can undergo various types of chemical reactions:
Oxidation
: Reacts with oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction
: Can be reduced to amines or alcohols under specific conditions.
Substitution
: Nucleophilic or electrophilic substitution reactions can modify the tetrazole or piperazine rings.
Common Reagents and Conditions Common reagents include hydrogen gas for reduction reactions, oxidizing agents like potassium permanganate, and substitution reagents like halogenating agents. Typical conditions involve specific temperature ranges (often 50-150°C) and solvents like ethanol or dichloromethane.
Major Products Formed Major products from these reactions include various functionalized derivatives such as substituted tetrazoles, amino acids, or modified piperazines, depending on the specific reaction pathway and conditions employed.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets
: Binds to receptors or enzymes, potentially modulating their activity.
Pathways Involved
: Can influence signaling pathways such as G-protein coupled receptor signaling, impacting neurotransmission or cellular responses.
類似化合物との比較
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone is unique compared to similar compounds:
Uniqueness
: Its specific structure offers unique binding properties and chemical reactivity.
Similar Compounds
: Compounds like 1-(4-methoxyphenyl)-1H-tetrazole or substituted piperazines share some structural similarities but differ in reactivity and applications.
特性
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-20(22-23-24-27)16-25-11-13-26(14-12-25)21(28)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAIVPBXDPHORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2474698.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2474700.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2474705.png)

![methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2474707.png)

![2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474709.png)


![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2474715.png)

